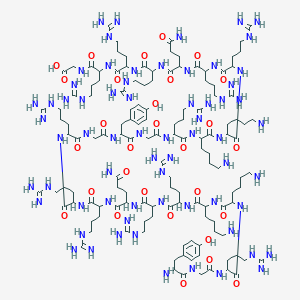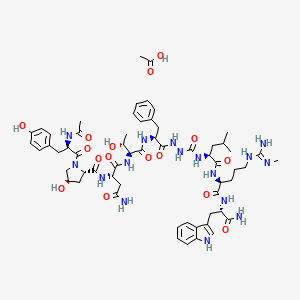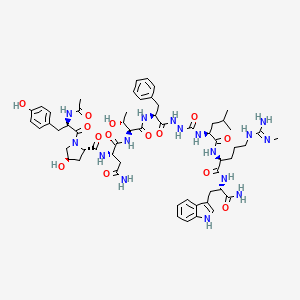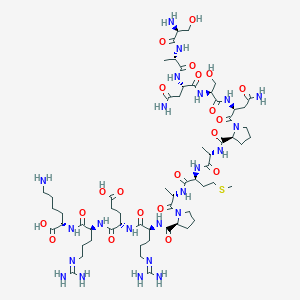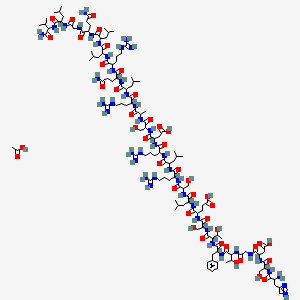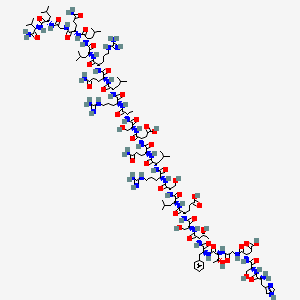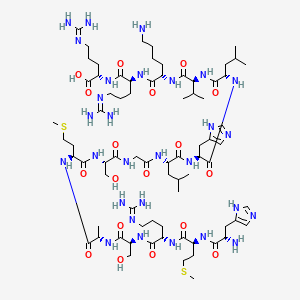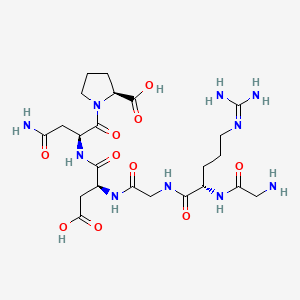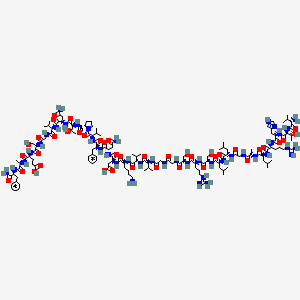
101536-55-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 101536-55-4 is known as Neurokinin B TFA . It belongs to the tachykinin family of peptides . Neurokinin B TFA binds a family of GPCRs-including neurokinin receptor 1 (NK1R), NK2R, and NK3R to mediate their biological effect . It shows preference for the NK-3 receptor .
Physical and Chemical Properties Analysis
Neurokinin B TFA is a powder and it is soluble in water . It should be stored at -20°C .
Aplicaciones Científicas De Investigación
Cancer Research and Tumor Suppression
101536-55-4, identified as p53, a tumor suppressor protein, plays a critical role in cancer research. Mutations in p53 are a significant focus in understanding cancer etiology and developing targeted therapies. Studies have shown its involvement in various cancers, highlighting its potential as a therapeutic target.
- Role in Tumor Cells : p53's function as a tumor suppressor is evident in its selective action against p53-deficient human tumor cells, suggesting its potential for cancer treatment strategies (Bischoff et al., 1996).
- Molecular Pathogenesis of Cancer : Research on p53 mutations provides insights into the molecular pathogenesis of cancer, highlighting the importance of p53 in cancer research (Greenblatt et al., 1994).
- Targeting Tumor Suppressor Genes : Efforts to target tumor suppressor genes like p53 in cancer therapy have been recognized as a promising direction in medical research (Szychot et al., 2013).
Advances in Treatment Approaches
Innovative treatment methods leveraging p53's properties are being explored, offering new avenues in cancer therapy.
- Adenovirus Mutants for Cancer Treatment : Mutant adenoviruses lacking the E1B protein, which interacts with p53, show promise in treating p53-deficient tumors, marking a significant advancement in oncolytic viral therapies (Bischoff et al., 1996).
- CRISPR-mediated Cancer Gene Research : The CRISPR/Cas system has been used to directly target p53 in cancer models, demonstrating its utility in functional genomics and cancer research (Xue et al., 2014).
Implications in Clinical Practice
Understanding p53's role and mutations has significant implications for clinical applications, including diagnosis, prognosis, and therapy development.
- Clinical Implications of p53 Mutations : Research into p53 mutations offers valuable insights for cancer diagnosis, prognosis, and the development of new therapeutic strategies (Wallace-Brodeur & Lowe, 1999).
- Apoptosis in Cancer Therapy : Studies on p53 also delve into its role in apoptosis, providing a deeper understanding of antineoplastic therapies and resistance mechanisms in cancer treatment (Fisher, 1994).
Educational and Research Practices
p53 research extends into educational settings, serving as a model system for training and understanding complex biological processes.
- Undergraduate Research Experiences : Courses leveraging p53 mutations in yeast provide hands-on research experiences for undergraduate students, integrating cancer research into education (Hekmat-Scafe et al., 2016).
Mecanismo De Acción
Propiedades
Número CAS |
101536-55-4 |
|---|---|
Fórmula molecular |
C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ |
Peso molecular |
1438.47 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


